5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid
Overview
Description
EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) is a FRET-based nucleic acid probe and donor of protease substrates for the detection of retroviral proteases by resonance energy transfer (RET). EDANS is often paired with DABCYL or DABSYL. This combination can be used for enzyme assays. When these two compounds are in close proximity, most of the energy emitted by EDANS will be quenched by DABCYL. However, if the two compounds are separated (e.g., by substrate cleavage), EDANS will fluoresce, indicating the presence of the enzyme.
The peptide sequence of EDANS is derived from a natural processing site of HIV-1 PR.
Incubation of recombinant HIV-1 PR with a fluorescent substrate leads to specific cleavage of the Tyr-Pro bond, and the fluorescence intensity increases with time in a linear relationship with the degree of substrate hydrolysis.
Mechanism of Action
Target of Action
The primary target of EDANS is nucleic acid probes and protease substrates . It is a donor for developing FRET-based nucleic acid probes and protease substrates .
Mode of Action
EDANS is often paired with DABCYL or DABSYL in FRET-based probes . When these two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL . If the compounds are separated (for example, by substrate cleavage), edans will fluoresce .
Biochemical Pathways
The biochemical pathway affected by EDANS involves the FRET (Fluorescence Resonance Energy Transfer) mechanism . This mechanism is used in enzyme assays, and the fluorescence emitted by EDANS provides an indication of enzyme presence .
Result of Action
The result of EDANS action is the emission of fluorescence when the compounds (EDANS and DABCYL or DABSYL) are separated . This fluorescence indicates the presence of an enzyme .
Action Environment
The fluorescence emitted by EDANS is environment-sensitive . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid plays a significant role in biochemical reactions. It is often paired with DABCYL or DABSYL in FRET-based probes . The fluorescence it produces is environment-sensitive .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a donor in FRET-based nucleic acid probes and protease substrates . When the two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL. If the compounds are separated (for example, by substrate cleavage) EDANS will fluoresce, giving an indication of enzyme presence .
Properties
IUPAC Name |
5-(2-aminoethylamino)naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQRQOKXQKVJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964660 | |
Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50402-56-7 | |
Record name | EDANS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50402-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-aminoethylamino)naphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDANS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JBY896YZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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